molecular formula C8H9Br B044306 2-Bromo-m-xylene CAS No. 576-22-7

2-Bromo-m-xylene

Cat. No.: B044306
CAS No.: 576-22-7
M. Wt: 185.06 g/mol
InChI Key: MYMYVYZLMUEVED-UHFFFAOYSA-N
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Description

2-Bromo-m-xylene, also known as 2-Bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula C8H9Br. It is a derivative of xylene, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is used in various organic synthesis processes and serves as an intermediate in the production of other chemical compounds .

Mechanism of Action

Target of Action

2-Bromo-m-xylene, also known as 2,6-Dimethylbromobenzene, is primarily used as an intermediate in the synthesis of various organic compounds . The specific targets of this compound can vary depending on its application.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of new compounds . The downstream effects of these reactions would depend on the specific compounds produced.

Pharmacokinetics

Given its use as an intermediate in organic synthesis, it is likely that these properties would be significantly influenced by the specific conditions of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps to synthesize. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions that lead to the formation of new compounds . The effects of these compounds would depend on their specific structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-m-xylene can be synthesized through the bromination of m-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the bromination process is scaled up using similar reaction conditions. The process involves the continuous addition of bromine to a solution of m-xylene in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-m-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-m-xylene is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromination at the 2-position of the m-xylene structure. This selective bromination allows it to participate in specific chemical reactions that other isomers may not undergo as efficiently .

Properties

IUPAC Name

2-bromo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206230
Record name Benzene, 2-bromo-1,3-dimethyl-
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-22-7
Record name 2-Bromo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-22-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1,3-dimethyl-
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Record name Benzene, 2-bromo-1,3-dimethyl-
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Record name 2-bromo-m-xylene
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Synthesis routes and methods I

Procedure details

A plastic bottle having a 25 ml. capacity was charged with 2.42 grams (0.01 mole) of 2-bromo-1,3-dimethyl-5-t-butylbenzene, 4.12 grams (0.04 mole) of metaxylene and 4.0 grams of liquid HF. The contents were stirred at 0° C. for 2.5 hours. Analysis of the crude product showed about 10% conversion of 2-bromo-1,3-dimethyl-5-t-butylbenzene to give equal molar amounts of 1,3-dimethyl-5-t-butylbenzene and 2-bromo-1,3-dimethylbenzene.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
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[Compound]
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crude product
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

contacting the 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene with meta-xylene in the presence of hydrogen fluoride at a temperature of from about 30° C. to about 60° C. and a pressure of from about 20 psig to about 100 psig to form 2-bromo-1,3-dimethylbenzene and 1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
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Synthesis routes and methods III

Procedure details

To an initial charge of 125 ml of 48% aqueous HBr are added, in portions, 24.24 g [0.2 mol] of 2,6-dimethylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 16 g [0.232 mol] of NaNO2 in 70 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 160 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 45 minutes into a solution, heated to 60° C., of 31.6 g [0.22 mol] of Cu(I)Br in 130 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 250 ml of water, the phases are separated and the aqueous phase is extracted three times with 100 ml each time of methylene chloride. The combined organic phases are washed with 50 ml each of water and saturated aqueous NaCl solution, dried and concentrated under reduced pressure. This gives 33.3 g of an oil which, according to GC, contains 75.6% of 2,6-dimethylbromobenzene (68% of theory).
Quantity
24.24 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
31.6 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-m-xylene
Reactant of Route 2
2-Bromo-m-xylene
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Bromo-m-xylene

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